4'-Piperidinoacetophenone

Description

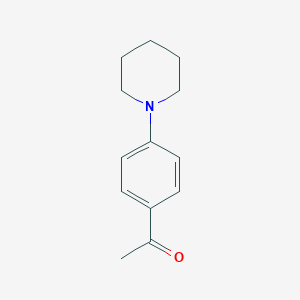

Structure

3D Structure

Properties

IUPAC Name |

1-(4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMZZYSPSGHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074433 | |

| Record name | 4'-Piperidinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-85-5 | |

| Record name | 4′-Piperidinoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10342-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Piperidinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4'-Piperidinoacetophenone?

An extensive review of the chemical and biological characteristics of 4'-Piperidinoacetophenone, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This guide details the compound's physicochemical properties, spectral data, synthesis protocols, and known biological activities, presenting a holistic overview for scientific application.

Core Chemical Properties

This compound, identified by the IUPAC name 1-(4-piperidin-1-ylphenyl)ethanone, is a solid, off-white to light yellow compound. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-(4-piperidin-1-ylphenyl)ethanone | [1][2] |

| CAS Number | 10342-85-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO | [1][2][3] |

| Molecular Weight | 203.28 g/mol | [1][2][3] |

| Melting Point | 85-87 °C | [3][4] |

| Boiling Point | 341.6 °C (estimated) | [5] |

| Appearance | Off-white to light yellow solid | [5] |

| Solubility | Information not readily available. Inferred to be soluble in common organic solvents like chloroform for NMR analysis. | [6] |

Spectral Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its functional groups and data from closely related compounds.

| Technique | Expected Peaks and Interpretation |

| ¹H NMR | Expected signals would include those for the aromatic protons on the phenyl ring, the acetyl group's methyl protons, and the methylene protons of the piperidine ring. Aromatic protons would likely appear as doublets in the downfield region (around 6.8-7.9 ppm). The methyl protons of the acetyl group would be a singlet around 2.5 ppm. The piperidine protons would show multiplets in the aliphatic region (around 1.6-3.3 ppm). |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon (around 196 ppm), the aromatic carbons (in the 113-155 ppm range), the methyl carbon of the acetyl group (around 26 ppm), and the carbons of the piperidine ring (in the 24-50 ppm range).[6] |

| IR Spectroscopy | Key infrared absorption bands would include a strong C=O stretch for the ketone at approximately 1660-1680 cm⁻¹, C-H stretching for the aromatic and aliphatic portions just above and below 3000 cm⁻¹ respectively, and C-N stretching in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 203. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) leading to a fragment at m/z = 160, and other characteristic cleavages of the piperidine ring. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 4'-fluoroacetophenone with piperidine.

Materials:

-

4'-Fluoroacetophenone

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4'-fluoroacetophenone and piperidine in a 1:1.2 molar ratio.

-

Add potassium carbonate (2 equivalents) as a base and DMSO as the solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Stability

Reactivity: this compound can undergo reactions typical of ketones. For instance, it participates in Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones.[5]

Stability: Information regarding the specific thermal and chemical stability of this compound is not extensively detailed in the available literature. However, based on its structure, it is expected to be a relatively stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antimycobacterial and a bronchodilator agent.

Antimycobacterial Activity

Studies have shown that this compound exhibits bacteriostatic activity against Mycobacterium species.[7] The proposed mechanism of action for acetophenone derivatives, in general, is the alkylation of intracellular target proteins, leading to the inhibition of bacterial growth.[7]

Caption: Proposed mechanism of antimycobacterial activity.

Bronchodilator Activity

The bronchodilator properties of compounds containing a piperidine moiety suggest potential mechanisms involving the relaxation of airway smooth muscle. This could occur through antagonism of muscarinic acetylcholine receptors (anticholinergic effect) or stimulation of β2-adrenergic receptors, both of which lead to a decrease in intracellular calcium levels and subsequent muscle relaxation.

Caption: Potential bronchodilator signaling pathways.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of this compound would involve initial in vitro assays followed by more complex cellular and potentially in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Identification of the anti-mycobacterial functional properties of piperidinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and formula of 4'-Piperidinoacetophenone

An In-depth Technical Guide to 4'-Piperidinoacetophenone

Introduction

This compound is an organic chemical compound featuring a molecular structure that incorporates both an acetophenone core and a piperidine ring. This unique combination of functional groups makes it a subject of interest in medicinal chemistry and a versatile intermediate in organic synthesis. It is recognized for its role as a building block in the creation of more complex molecules, including various pharmacologically active agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, characterization, and known applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of an acetophenone molecule where the hydrogen atom at the para-position (position 4) of the phenyl ring is substituted by a piperidin-1-yl group.

Chemical Identifiers

The compound is uniquely identified by several standard chemical nomenclature and database systems.

| Identifier | Value |

| Molecular Formula | C₁₃H₁₇NO[1][2][3][4][5] |

| Molecular Weight | 203.28 g/mol [1][2][3][4][5] |

| CAS Number | 10342-85-5[1][2][3][4] |

| IUPAC Name | 1-(4-piperidin-1-ylphenyl)ethanone[4] |

| Synonyms | 1-[4-(1-Piperidinyl)]phenyl]ethanone, p-(1-Piperidino)acetophenone, N-(4-acetylphenyl)piperidine[2][4][6] |

| SMILES | CC(=O)c1ccc(cc1)N2CCCCC2[2][4] |

| InChI | 1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3[2][5] |

| InChIKey | JCMZZYSPSGHBNM-UHFFFAOYSA-N[2][4][5] |

Physicochemical Data

The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Appearance | Off-white to light yellow solid; yellow flakes[1][6] |

| Melting Point | 85-87 °C[1][2][3][4][5][6] |

| Boiling Point | 341.6°C (rough estimate)[1][6] |

| Density | 1.0156 g/cm³ (rough estimate)[1][6] |

| pKa | 3.59 ± 0.20 (Predicted)[1][6] |

| Storage Temperature | 2-8°C[1][6] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution, where a leaving group on the 4-position of an acetophenone derivative is displaced by piperidine.

Experimental Protocol: Synthesis

A common and effective method for synthesizing this compound is the reaction of 4'-fluoroacetophenone with piperidine.

Materials:

-

4'-Fluoroacetophenone

-

Piperidine (excess, ~2-3 equivalents)

-

Potassium carbonate (K₂CO₃) as a base

-

Dimethyl sulfoxide (DMSO) as the solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluoroacetophenone, potassium carbonate, and DMSO.

-

Addition of Reactant: Add piperidine to the mixture.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

Technical Guide: Physicochemical and Synthetic Profile of 4'-Piperidinoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics of 4'-Piperidinoacetophenone, a versatile building block in medicinal chemistry. It includes key physicochemical data, detailed experimental protocols for its characterization, and a representative synthetic workflow.

Core Physical Characteristics

This compound is a key intermediate with applications in the synthesis of various pharmacologically active compounds. A precise understanding of its physical properties is crucial for its handling, reaction optimization, and quality control.

Data Presentation: Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Melting Point | 85-87 °C (lit.) | [1][2][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Yellow flakes | [1] | |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the melting point and describing the appearance of a solid compound like this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form to ensure efficient and uniform heat transfer.

-

If necessary, gently crush any coarse crystals using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a thin-walled capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample on a clean, dry surface.

-

Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.

-

-

Measurement:

-

Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).

-

For an unknown or to establish an approximate range, a rapid heating rate (e.g., 10-20 °C/min) can be used initially.

-

For a precise measurement, heat rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For high accuracy, perform the measurement in triplicate and report the average range.

-

Description of Appearance

Principle: The visual appearance of a chemical compound, including its color and form, is a basic but important qualitative characteristic used for identification and purity assessment.

Methodology: Visual Inspection

-

Sample Preparation:

-

Place a small, representative sample of this compound on a clean, white, non-reactive surface, such as a watch glass or a piece of weighing paper.

-

-

Illumination:

-

Observe the sample under consistent, diffuse, full-spectrum lighting (e.g., natural daylight or a daylight-simulating lamp) to ensure accurate color perception.

-

-

Observation and Reporting:

-

Color: Describe the color of the sample. For this compound, this is typically "off-white" to "light yellow".

-

Form: Describe the physical form of the solid. Common descriptors include crystalline, powder, flakes, granules, or amorphous solid. For this compound, "solid" or "flakes" are appropriate descriptions.[1]

-

Clarity/Opacity: Note if the solid is transparent, translucent, or opaque.

-

Homogeneity: Observe if the sample is uniform in color and texture.

-

Record all observations systematically.

-

Synthesis and Workflow Visualization

A common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.

Experimental Workflow: Buchwald-Hartwig Synthesis of this compound

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from 4'-bromoacetophenone and piperidine.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 4'-Piperidinoacetophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 4'-Piperidinoacetophenone (also known as 1-(4-(piperidin-1-yl)phenyl)ethanone), a compound of interest in chemical synthesis and pharmacological research. Due to the limited availability of public domain, comprehensive experimental datasets for this specific molecule, this document focuses on presenting predicted data and established experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to C=O) |

| ~6.85 | d | 2H | Ar-H (ortho to piperidine) |

| ~3.30 | t | 4H | -N-CH₂ - (piperidine) |

| ~2.50 | s | 3H | -CH₃ (acetyl) |

| ~1.70 | m | 6H | -CH₂ - (piperidine) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | C =O |

| ~154.0 | Ar-C -N |

| ~130.5 | Ar-C H (ortho to C=O) |

| ~127.0 | Ar-C (ipso to C=O) |

| ~113.5 | Ar-C H (ortho to piperidine) |

| ~48.5 | -N-CH₂ - (piperidine) |

| ~26.0 | -CH₃ (acetyl) |

| ~25.5 | -N-CH₂-CH₂ - (piperidine) |

| ~24.5 | -N-CH₂-CH₂-CH₂ - (piperidine) |

Table 3: Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2930-2850 | Medium-Strong | C-H Stretch | Aliphatic (piperidine, acetyl) |

| ~1670 | Strong | C=O Stretch | Aryl Ketone |

| ~1600, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1360 | Medium | C-H Bend | -CH₃ |

| ~1230 | Strong | C-N Stretch | Aryl-Amine |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 203 | [M]⁺ | Molecular Ion (C₁₃H₁₇NO) |

| 188 | [M - CH₃]⁺ | Loss of methyl group (base peak) |

| 120 | [M - C₅H₉N]⁺ | Loss of piperidine radical |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.

-

Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, well-resolved peaks.

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Collection: A standard one-dimensional pulse program (e.g., 'zg' for a single pulse experiment) is executed. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer a portion of the powder mixture into a pellet press die.

-

Pressing: Apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent KBr pellet.

-

Acquisition:

-

Background Scan: Place the empty pellet holder in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the IR beam path. Acquire the sample spectrum.

-

-

Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions (typically [M+H]⁺ in positive ion mode).

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques can be visualized as a logical progression from sample handling to final analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the 1H NMR Spectrum of 4'-Piperidinoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4'-Piperidinoacetophenone. The analysis is based on established principles of NMR spectroscopy and comparative data from analogous chemical structures. This document is intended to serve as a comprehensive reference for researchers and professionals involved in the synthesis, characterization, and development of related molecular entities.

Molecular Structure and Proton Environments

This compound possesses a distinct molecular architecture comprising a para-substituted acetophenone core linked to a piperidine ring via a nitrogen atom. This structure gives rise to five unique proton environments, which are fundamental to the interpretation of its ¹H NMR spectrum.

Figure 1. Chemical structure of this compound with proton environments labeled (A-E).

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| A | ~7.85 | Doublet (d) | ~9.0 | 2H | Aromatic Protons (ortho to C=O) |

| B | ~6.88 | Doublet (d) | ~9.0 | 2H | Aromatic Protons (ortho to Piperidine) |

| C | ~3.30 | Triplet (t) | ~5.5 | 4H | Piperidine CH₂ (adjacent to N) |

| D | ~1.68 | Multiplet (m) | - | 4H | Piperidine CH₂ |

| E | ~2.50 | Singlet (s) | - | 3H | Acetyl Methyl Protons (CH₃) |

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

-

Aromatic Region (δ 6.5-8.0 ppm): The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

The protons labeled (A) , which are ortho to the electron-withdrawing acetyl group, are expected to be deshielded and resonate at a lower field, predicted around 7.85 ppm . The coupling with the adjacent protons (B) would result in a doublet with a typical ortho-coupling constant of approximately 9.0 Hz .

-

Conversely, the protons labeled (B) are ortho to the electron-donating piperidine group. This causes a shielding effect, shifting their resonance upfield to a predicted value of about 6.88 ppm . These protons will also appear as a doublet due to coupling with the (A) protons, exhibiting the same coupling constant.

-

-

Aliphatic Region (δ 1.0-4.0 ppm): This region contains the signals from the piperidine and acetyl methyl protons.

-

The methylene protons (C) on the piperidine ring that are directly attached to the nitrogen atom are deshielded by the electronegative nitrogen. They are expected to appear as a triplet around 3.30 ppm , with a coupling constant of approximately 5.5 Hz due to splitting by the adjacent methylene protons (D).

-

The four protons of the two methylene groups labeled (D) are further from the nitrogen and are therefore more shielded, resonating upfield. Their signal is predicted to be a multiplet around 1.68 ppm .

-

The three protons of the acetyl methyl group (E) are in a distinct chemical environment and are not coupled to any other protons. Consequently, they will appear as a sharp singlet at approximately 2.50 ppm .

-

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

4.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate for most organic molecules.

-

Acquisition Time: An acquisition time of at least 2-3 seconds ensures good resolution.

4.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum of this compound follows a logical workflow that connects the molecular structure to the observed spectral data.

Figure 2. Workflow for the interpretation of the ¹H NMR spectrum of this compound.

This comprehensive guide provides a robust framework for understanding and interpreting the ¹H NMR spectrum of this compound. The combination of predicted data, detailed experimental protocols, and a logical interpretation workflow serves as a valuable resource for professionals in the fields of chemical research and drug development.

An In-depth Technical Guide to the Key Peaks in the 13C NMR Spectrum of 4'-Piperidinoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4'-Piperidinoacetophenone. The information contained herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for each carbon atom in this compound. These predictions are based on the analysis of spectral data from analogous compounds, including substituted acetophenones and N-aryl piperidines, and general principles of 13C NMR spectroscopy. The spectrum is referenced to Tetramethylsilane (TMS) at 0.00 ppm and is assumed to be recorded in Chloroform-d (CDCl3), a common solvent for this type of analysis.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Description |

| C=O | ~196.5 | Singlet (s) | Carbonyl carbon of the acetyl group. |

| C1' | ~154.0 | Singlet (s) | Aromatic carbon attached to the piperidine nitrogen. |

| C4' | ~127.5 | Singlet (s) | Aromatic carbon attached to the acetyl group. |

| C2', C6' | ~130.5 | Doublet (d) | Aromatic carbons ortho to the acetyl group. |

| C3', C5' | ~113.5 | Doublet (d) | Aromatic carbons meta to the acetyl group. |

| Cα (Piperidine) | ~48.5 | Triplet (t) | Piperidine carbons attached to the nitrogen. |

| Cβ (Piperidine) | ~25.5 | Triplet (t) | Piperidine carbons beta to the nitrogen. |

| Cγ (Piperidine) | ~24.5 | Triplet (t) | Piperidine carbon gamma to the nitrogen. |

| CH3 | ~26.0 | Quartet (q) | Methyl carbon of the acetyl group. |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard experimental protocol for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field frequency locking. A trace amount of Tetramethylsilane (TMS) should be present in the solvent to serve as an internal chemical shift reference (0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

-

Spectrometer Frequency: 100 or 125 MHz for 13C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay can be used to ensure full relaxation of quaternary carbons, although this will increase the total experiment time.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that integration of 13C NMR spectra is generally not quantitative without specific experimental setups.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the chemical structure of this compound and the logical relationship between each unique carbon atom and its corresponding predicted signal in the 13C NMR spectrum.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4'-Piperidinoacetophenone

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4'-Piperidinoacetophenone, a compound of interest in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its fragmentation pathways, quantitative data, and the experimental protocols for its analysis.

This compound (C13H17NO, Mol. Wt.: 203.28 g/mol ) is an aromatic ketone containing a piperidine moiety.[1][2] Its structure lends itself to characteristic fragmentation patterns under mass spectrometry, providing valuable information for its identification and structural elucidation. The fragmentation is primarily dictated by the acetophenone and piperidine functionalities.

Core Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M+•) at m/z 203. The subsequent fragmentation is expected to follow several key pathways, influenced by the stability of the resulting fragments. The fragmentation of related structures, such as acetophenone and piperidine derivatives, provides a strong basis for predicting these pathways.[3][4][5][6]

A primary fragmentation event is the α-cleavage adjacent to the carbonyl group, a characteristic feature of ketones.[3][4][7] This results in the loss of a methyl radical (•CH3) to form a stable acylium ion at m/z 188. This ion is a dominant peak in the spectrum of many acetophenone derivatives.

Another significant fragmentation pathway involves the piperidine ring. α-Cleavage at the bond between the nitrogen and the aromatic ring can lead to the formation of a piperidinyl radical and a charged aromatic species. Furthermore, cleavage within the piperidine ring itself can occur, often initiated by the nitrogen atom.[5][6] This can lead to the formation of stable iminium ions.

The molecular ion can also undergo cleavage at the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a piperidino-substituted phenyl cation and an acetyl radical.

Quantitative Fragmentation Data

The following table summarizes the expected major fragments of this compound, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a prediction based on the fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 203 | [M]+• (Molecular Ion) | [C13H17NO]+• | Moderate |

| 188 | [M - CH3]+ | [C12H14NO]+ | High |

| 160 | [M - C3H7]+ | [C10H10NO]+ | Moderate |

| 146 | [M - C4H9]+ | [C9H8NO]+ | Moderate |

| 120 | [C8H8O]+• | [C8H8O]+• | Low |

| 105 | [C7H5O]+ | [C7H5O]+ | Low |

| 84 | [C5H10N]+ | [C5H10N]+ | Moderate |

| 77 | [C6H5]+ | [C6H5]+ | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard method for the analysis of this compound using GC-MS.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

4. MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-450

-

Solvent Delay: 3 minutes

5. Data Analysis:

-

The acquired mass spectra are processed using the instrument's software.

-

The fragmentation pattern is analyzed to identify the characteristic ions and confirm the structure of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Caption: Proposed EI-MS fragmentation of this compound.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol offer a valuable resource for researchers in the field, facilitating the identification and structural analysis of this and related compounds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound CAS#: 10342-85-5 [m.chemicalbook.com]

- 3. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. benchchem.com [benchchem.com]

- 6. imedpub.com [imedpub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Unveiling the Pharmacological Potential of 4'-Piperidinoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Piperidinoacetophenone, a synthetically accessible acetophenone derivative, has emerged as a molecule of interest in pharmacological research. While its use as a versatile chemical building block is well-established, investigations into its intrinsic biological effects have revealed distinct activities. This technical guide provides a comprehensive overview of the current, evidence-based understanding of the pharmacological properties of this compound, focusing on its selective antimycobacterial effects and its ability to modulate flagellar motility. This document synthesizes available quantitative data, details experimental methodologies from primary literature, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development.

Introduction

This compound (CAS No: 10342-85-5) is a chemical compound featuring a piperidine ring attached to an acetophenone core. Its structure presents a unique combination of a flexible saturated heterocycle and a rigid aromatic ketone, suggesting the potential for diverse biological interactions. While often utilized as a precursor in the synthesis of more complex molecules such as chalcones, direct pharmacological assessments have identified specific and noteworthy biological activities.[1][2] This whitepaper will delve into the documented pharmacological actions of this compound, providing a detailed examination of the experimental evidence for its antimycobacterial and flagellar motility-modulating properties. Information regarding a purported bronchodilator effect is noted in several chemical databases; however, a primary scientific publication detailing this activity could not be identified in a thorough review of available literature.[1][2][3][4]

Antimycobacterial Activity

A key pharmacological property of this compound is its selective activity against mycobacteria. Research has identified this compound as a bacteriostatic agent with a notable level of potency.

Quantitative Data

The antimycobacterial efficacy of this compound has been quantified, with the following key metrics reported:

| Parameter | Value | Organism(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | 246 µM | Mycobacterium smegmatis | [5] |

| Cytotoxicity (IC50) | >13310 µM | HeLa cells | [5] |

Experimental Protocol: Microbroth Dilution Assay

The antimycobacterial activity was determined using a microbroth dilution assay as described by Rajabi et al. (2005).[5]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium smegmatis.

Materials:

-

This compound

-

Mycobacterium smegmatis culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

A stock solution of this compound was prepared in DMSO.

-

Serial dilutions of the compound were made in Middlebrook 7H9 broth in a 96-well microplate.

-

An inoculum of Mycobacterium smegmatis was prepared and adjusted to a standardized concentration.

-

The bacterial suspension was added to each well containing the diluted compound.

-

Control wells containing bacteria with DMSO (vehicle control) and bacteria-free media were included.

-

The microplate was incubated at an appropriate temperature for mycobacterial growth.

-

The MIC was determined as the lowest concentration of this compound that resulted in no visible growth of M. smegmatis.

Mechanism of Action (Proposed)

The precise mechanism of the antimycobacterial action of this compound has not been fully elucidated. However, it is hypothesized that the compound may function through the alkylation of intracellular target proteins within the mycobacteria.[5] This is supported by the observation that more hydrophobic acetophenone derivatives tend to exhibit greater activity.[5] The significant difference between the antimycobacterial MIC and the cytotoxicity against human HeLa cells suggests a selective mechanism of action targeting mycobacterial-specific pathways or structures.[5]

Modulation of Flagellar Motility

This compound has been shown to interfere with the flagellar function of the biflagellate green alga Chlamydomonas reinhardtii, a model organism for studying flagellar motility.

Quantitative Data

The effect of this compound on Chlamydomonas motility is summarized below:

| Parameter | Concentration | Effect | Reference |

| Inhibition of Phototaxis | 250-500 µg/mL (1-4 mM) | Complete inhibition | [6] |

| Cell Motility | 250-500 µg/mL (1-4 mM) | Cells become immotile | [6] |

| Cell Viability | Not specified | Little effect on cell growth | [6] |

Experimental Protocol: Chlamydomonas Phototaxis Assay

The modulation of flagellar motility was assessed by observing the inhibition of phototaxis.

Objective: To evaluate the effect of this compound on the phototactic behavior of Chlamydomonas reinhardtii.

Materials:

-

This compound

-

Wild-type Chlamydomonas reinhardtii (e.g., strain CC-125)

-

Liquid modified medium I

-

Petri dishes (60 x 15 mm)

-

Light source (cool, white)

-

Dark chamber

Procedure:

-

Chlamydomonas cells were cultured in liquid modified medium I to mid-log phase.

-

Cells were incubated with 250-500 µg/mL of this compound for 4-6 hours under constant light and gentle shaking.

-

A 10 mL aliquot of the cell suspension was transferred to a Petri dish.

-

The Petri dish was placed in a chamber where half of the dish was exposed to a light source and the other half was in darkness.

-

After 10 minutes, the dish was observed for the accumulation of cells in the illuminated or dark areas (phototaxis).

-

In the absence of phototaxis, the observation period was extended.

-

Cell motility was also assessed microscopically.

Inferred Mechanism of Action

The inhibition of phototaxis and the induction of immotility suggest that this compound directly interferes with the molecular machinery of the flagella.[6] Since phototaxis in Chlamydomonas is a complex process involving light perception by the eyespot and differential regulation of the two flagella, the observed effects point towards a disruption of flagellar function rather than an impairment of the photosensory pathway alone. The compound's ability to render the cells immotile indicates a direct impact on the flagellar motor proteins or the regulatory networks that control their activity.

Conclusion and Future Directions

This compound exhibits distinct and selective pharmacological activities. The documented antimycobacterial properties, characterized by a favorable selectivity index, position this compound as a potential scaffold for the development of new antitubercular agents. Further investigation into its precise molecular target within mycobacteria is warranted.

The compound's ability to modulate flagellar motility in Chlamydomonas suggests a potential utility as a chemical probe for studying flagellar biology. The specific molecular interactions leading to the observed immotility remain to be elucidated and could provide insights into the regulation of eukaryotic flagellar movement.

While the bronchodilator activity of this compound is mentioned in commercial and chemical database sources, the absence of primary scientific literature supporting this claim highlights a gap in the current knowledge. Future studies should aim to validate this purported activity and, if confirmed, to characterize its mechanism of action.

References

- 1. 4-哌啶苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 10342-85-5 [m.chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 10342-85-5 [chemicalbook.com]

- 5. Bronchodilator activity in vivo and in vitro of four 13,14-didehydro-PGE2 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-哌啶苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

Initial screening of biological activity for 4'-Piperidinoacetophenone derivatives

An In-depth Technical Guide to the Initial Biological Activity Screening of 4'-Piperidinoacetophenone Derivatives

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this and related structures, such as piperidones, have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The initial screening for biological activity is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds for further development. This guide provides a detailed overview of the standard experimental protocols and data interpretation for the preliminary evaluation of this compound derivatives.

Anticancer Activity Screening

The preliminary assessment of anticancer potential typically involves in vitro cytotoxicity assays against various human cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents example cytotoxicity data for hydroxyl-substituted 4-piperidone derivatives, which share a core structural similarity, against several human carcinoma cell lines.

| Compound | A549 (Lung) IC₅₀ (µM) | SGC7901 (Gastric) IC₅₀ (µM) | HePG2 (Liver) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |

| 5c | >100 | 4.32 | 3.51 | 8.21 |

| 3a | 22.31 | 18.52 | 15.34 | 25.43 |

| 3b | 15.42 | 12.33 | 10.87 | 18.95 |

| 4a | 45.76 | 38.91 | 35.42 | 51.21 |

| Data sourced from a study on hydroxyl-substituted double Schiff-base condensed 4-piperidone derivatives, which serve as structural analogs.[4] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell metabolic activity as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[3]

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

96-well flat-bottom sterile microplates[3]

-

MTT reagent (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO, isopropanol)[3]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3][5]

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).[3]

-

Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the treatment incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.45-0.5 mg/mL.[5][6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is clearly visible under a microscope.[3][5]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][6] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[3]

Visualization: Apoptosis Signaling Pathway

Many anticancer agents function by inducing apoptosis. Some 4-piperidone derivatives have been shown to promote apoptosis by modulating the expression of Bcl-2 family proteins.[4] The western blot and flow cytometry results proved a specific derivative can effectively promote cell apoptosis through up-regulating Bax protein and down-regulating Bcl-2 protein expression.[4]

Antimicrobial Activity Screening

The Kirby-Bauer disk diffusion method is a standardized, widely accepted technique for preliminary antimicrobial susceptibility testing.[7][8] It qualitatively assesses the ability of a compound to inhibit the growth of a specific microorganism.

Data Presentation: Antimicrobial Activity

The results of the Kirby-Bauer test are reported as the diameter of the zone of inhibition (ZOI) in millimeters. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth, is determined through subsequent broth dilution tests.

| Compound | B. cereus ZOI (mm) | E. coli ZOI (mm) | S. aureus ZOI (mm) | A. niger ZOI (mm) | C. albicans ZOI (mm) |

| Compound 5 | 10 | 11 | 10 | 12 | 11 |

| Compound 6 | 15 | 13 | 14 | 13 | 12 |

| Compound 9 | 8 | 9 | 8 | 10 | 10 |

| Compound 10 | 11 | 10 | 11 | 11 | 12 |

| Data sourced from a study on novel piperidine derivatives, which serve as structural analogs.[9] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism.[7] The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear zone around the disk.[8]

Materials:

-

Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton agar plates[8]

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic disks (positive control)

-

Solvent-only disks (negative control)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline and adjust its turbidity to match the 0.5 McFarland standard.[7][8]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[7] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. This is typically done by streaking in three different directions, rotating the plate 60 degrees each time.[7][10]

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.[8] Disks should be distributed evenly, at least 24 mm apart.[7] Gently press each disk to ensure complete contact with the agar.[7]

-

Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[8][11]

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.[10][11]

-

Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.[8] The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, although for novel compounds, it is often a comparative analysis.[11]

Visualization: Antimicrobial Screening Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. academicjournals.org [academicjournals.org]

- 10. asm.org [asm.org]

- 11. microbenotes.com [microbenotes.com]

4'-Piperidinoacetophenone: A Versatile Scaffold for Bioactive Compounds in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Piperidinoacetophenone is a versatile ketone that serves as a crucial building block in organic synthesis, particularly for the construction of a variety of biologically active heterocyclic and carbocyclic compounds. Its structure, featuring a reactive acetyl group and a piperidine moiety, allows for diverse chemical modifications, leading to the synthesis of novel molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of chalcones and their subsequent transformation into other valuable scaffolds. The guide details experimental protocols, presents quantitative biological activity data, and visualizes key synthetic and signaling pathways.

Chemical and Physical Properties

This compound is a stable, off-white to light yellow solid. Its key chemical and physical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 10342-85-5 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| Melting Point | 85-87 °C | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| SMILES | CC(=O)c1ccc(cc1)N2CCCCC2 | [2] |

| InChI | 1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | [2] |

Core Synthetic Applications: The Claisen-Schmidt Condensation

The most prominent application of this compound in organic synthesis is its use as a ketone component in the Claisen-Schmidt condensation. This base-catalyzed reaction with various aromatic aldehydes yields chalcones, which are α,β-unsaturated ketones. These chalcones are not only biologically active themselves but also serve as versatile intermediates for the synthesis of other heterocyclic compounds like pyrimidines.[3]

A general workflow for the synthesis of chalcones from this compound is depicted below.

References

- 1. Piperidinyl-embeded chalcones possessing anti PI3Kδ inhibitory properties exhibit anti-atopic properties in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Synthetic Versatility of 4'-Piperidinoacetophenone: A Gateway to Novel Chalcones and Pyrazolines

For Immediate Release

A comprehensive technical guide exploring the synthetic utility of 4'-Piperidinoacetophenone as a pivotal building block for the synthesis of chalcones and their subsequent transformation into pyrazoline derivatives. This document details the experimental protocols, quantitative data, and potential pharmacological significance of these compounds for researchers, scientists, and drug development professionals.

This compound has emerged as a valuable starting material in medicinal chemistry, primarily serving as a precursor for the synthesis of a diverse range of heterocyclic compounds. Its core utility lies in its participation in the Claisen-Schmidt condensation reaction to afford chalcones, which are versatile intermediates for the creation of various bioactive molecules, most notably pyrazolines.

From Acetophenone to Bioactive Scaffolds: A Two-Step Synthetic Pathway

The synthetic journey from this compound to potentially therapeutic pyrazolines follows a well-established two-step process. The initial and crucial step is the Claisen-Schmidt condensation, an aldol condensation between an enolizable ketone (this compound) and a non-enolizable aromatic aldehyde. This reaction is typically base-catalyzed, with reagents like potassium hydroxide or sodium hydroxide commonly employed.

The resulting chalcones, characterized by their α,β-unsaturated ketone moiety, are then subjected to a cyclization reaction with hydrazine or its derivatives to yield the corresponding pyrazoline structures. These five-membered heterocyclic compounds are of significant interest due to their wide array of reported biological activities.

Experimental Protocols

Synthesis of (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

A solution of 30% potassium hydroxide is added to a mixture of 1-[4-(piperidin-1-yl)phenyl]ethanone (0.01 mol, 2.03 g) and 4-methoxybenzaldehyde (0.01 mol, 1.36 g) in 50 ml of ethanol.[1] The resulting mixture is stirred at room temperature for one hour. The precipitate that forms is collected by filtration and subsequently purified by recrystallization from ethanol to yield the final chalcone product.[1]

General Synthesis of Pyrazolines from Chalcones

To a solution of the chalcone derivative (1 equivalent) in a suitable solvent such as ethanol, hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) is added. A catalytic amount of acid, like glacial acetic acid, can be added to facilitate the reaction. The mixture is then refluxed for a period of 4 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for a representative chalcone synthesized from this compound.

| Compound Name | Molecular Formula | Yield | Melting Point (°C) | Analytical Data (Found/Calculated) | Reference |

| (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | C21H23NO2 | 68% | 118-121 | C: 78.41/78.47; H: 7.18/7.21; N: 4.33/4.36 | [1] |

Table 1: Physicochemical Data of a Representative Chalcone Derivative

Logical Workflow for Synthesis and Evaluation

The development of novel therapeutic agents from this compound follows a structured workflow, from initial synthesis to biological screening.

Potential Pharmacological Significance

Derivatives of piperidin-4-one have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties. The chalcone and pyrazoline scaffolds derived from this compound are therefore of significant interest for the development of new therapeutic agents. Further research into the biological activities of these specific derivatives is warranted to fully elucidate their therapeutic potential. The synthetic accessibility and the potential for diverse functionalization make this compound a highly attractive starting point for the discovery of novel drug candidates.

References

Unveiling the Antimycobacterial Potential of 4'-Piperidinoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimycobacterial properties of 4'-Piperidinoacetophenone (PAP), a promising compound in the search for novel therapeutic agents against mycobacterial infections. This document synthesizes the available scientific data, presenting it in a structured format to facilitate understanding and further research. We will delve into its efficacy, cytotoxicity, and the current understanding of its mechanism of action, alongside detailed experimental methodologies.

Quantitative Efficacy Data

The antimycobacterial activity of this compound has been primarily evaluated against Mycobacterium smegmatis, a non-pathogenic, fast-growing species of mycobacteria often used as a model organism for Mycobacterium tuberculosis. The key efficacy parameters, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), have been determined, indicating a bacteriostatic effect.[1]

The quantitative data from the primary study by Rajabi et al. (2005) is summarized below.[1]

| Compound Name | Abbreviation | R¹ | R² | MIC (µM) | MBC (µM) |

| This compound | PAP | H | C₅H₁₀N | 246 | 15,740 |

| 4'-Cyclohexylacetophenone | CHAP | H | C₆H₁₁ | 246 | >31,640 |

| 4'-Nitroacetophenone | 4NAP | H | NO₂ | 605 | 9,690 |

| 3'-Nitroacetophenone | 3NAP | NO₂ | H | 2,420 | >38,740 |

| 4'-Aminoacetophenone | 4AAP | H | NH₂ | 11,830 | 23,670 |

| 4'-Morpholinoacetophenone | MAP | H | C₄H₈NO | 974 | 31,170 |

| 4'-Hydroxyacetophenone | 4HAP | H | OH | 11,750 | >47,000 |

| 3'-Hydroxyacetophenone | 3HAP | OH | H | 5,870 | 11,750 |

| Acetophenone | AP | H | H | 8,320 | 16,650 |

| 4'-Methoxyacetophenone | 4MeOAP | H | OCH₃ | >33,290 | >33,290 |

| 4'-Fluoroacetophenone | 4FAP | H | F | 18,090 | 36,190 |

| 3',4'-Difluoroacetophenone | 3,4DFAP | F | F | 12,810 | 25,620 |

| 2',3',4'-Trifluoroacetophenone | 2,3,4TFAP | F, F (ortho, meta) | F | 8,510 | 34,020 |

Data sourced from Rajabi et al., 2005.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

Antimycobacterial Susceptibility Testing: Microbroth Dilution Assay

A microbroth dilution assay was utilized to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Mycobacterium smegmatis.[1] While the specific parameters from the original study by Rajabi et al. are not fully detailed in the available literature, a general standard protocol for this assay is as follows:

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).

Materials:

-

Mycobacterium smegmatis culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound (PAP) stock solution (typically dissolved in a solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Plate reader (for optional OD measurements)

-

Sterile Middlebrook 7H11 agar plates

Procedure:

-

Inoculum Preparation: A culture of M. smegmatis is grown to mid-log phase in Middlebrook 7H9 broth. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Serial Dilution of PAP: The PAP stock solution is serially diluted in Middlebrook 7H9 broth in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

-

Incubation: The microtiter plate is incubated at 37°C for a period sufficient for visible growth in the positive control wells (typically 24-48 hours for M. smegmatis).

-

MIC Determination: The MIC is determined as the lowest concentration of PAP at which there is no visible growth of bacteria.

-

MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated onto Middlebrook 7H11 agar plates. The plates are incubated at 37°C until colonies are visible. The MBC is the lowest concentration of PAP that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay: HeLa Cell Viability

The cytotoxicity of this compound was assessed against the HeLa human cervical cancer cell line.[1] A standard method for this is the MTT assay.

Objective: To assess the effect of the compound on the viability of eukaryotic cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (PAP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of PAP. Control wells with vehicle (e.g., DMSO) are included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Mechanism of Action

The precise molecular mechanism of action of this compound against mycobacteria has not been fully elucidated. However, the initial study by Rajabi et al. (2005) suggests a potential mechanism involving the alkylation of undetermined intracellular target protein(s) .[1][2] This hypothesis is based on the chemical structure of acetophenones and their potential reactivity.

Proposed General Mechanism: Protein Alkylation

Alkylation is a chemical reaction where an alkyl group is transferred from one molecule to another. In a biological context, electrophilic compounds can react with nucleophilic sites on proteins, such as the side chains of cysteine, histidine, and lysine residues. This covalent modification can alter the protein's structure and function, leading to a disruption of essential cellular processes and ultimately, cell death or inhibition of growth.

To date, specific protein targets of this compound in Mycobacterium have not been identified in the scientific literature. Further research employing techniques such as chemical proteomics would be necessary to identify the specific molecular targets and validate this proposed mechanism.

Visualizations

Experimental Workflow: Antimycobacterial Susceptibility Testing

Caption: Workflow for MIC and MBC Determination.

Experimental Workflow: Cytotoxicity Assay (MTT)

Caption: Workflow for MTT Cytotoxicity Assay.

Proposed Mechanism of Action: Logical Relationship

Caption: Proposed Mechanism of Action of PAP.

References

4'-Piperidinoacetophenone: A Potential Bronchodilator Compound – A Technical Guide

Disclaimer: The following technical guide is a hypothetical framework designed to meet the structural and content requirements of the user's request. Despite extensive searches, specific preclinical data, including quantitative measures of bronchodilator activity (e.g., EC₅₀, IC₅₀), detailed experimental protocols, and elucidated signaling pathways for 4'-Piperidinoacetophenone, are not available in the public scientific literature. Therefore, the data, protocols, and pathways presented herein are representative examples based on established methodologies in respiratory pharmacology and should be considered illustrative rather than factual for this specific compound.

Introduction

This compound is a chemical compound belonging to the acetophenone class, characterized by a piperidine ring attached to the para position of the phenyl group. Its chemical structure suggests potential pharmacological activities, and while some commercial suppliers list "bronchodilator compound" in its profile, dedicated studies validating this effect are not publicly available. This guide provides a hypothetical framework for the preclinical evaluation of this compound as a potential bronchodilator, outlining plausible experimental designs, potential mechanisms of action, and illustrative data.

Compound Profile:

| Property | Value |

| IUPAC Name | 1-(4-(piperidin-1-yl)phenyl)ethan-1-one |

| CAS Number | 10342-85-5 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 85-88 °C |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4'-fluoroacetophenone with piperidine in the presence of a suitable base and solvent.

Hypothetical Synthetic Protocol:

-

To a solution of 4'-fluoroacetophenone (1 equivalent) in dimethyl sulfoxide (DMSO), add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-